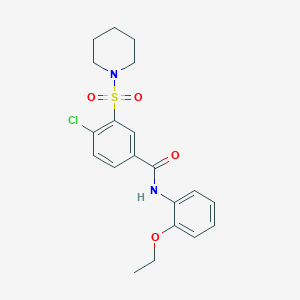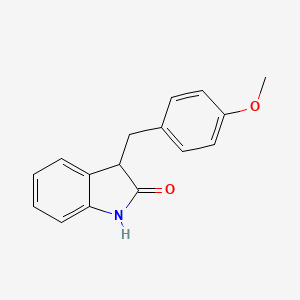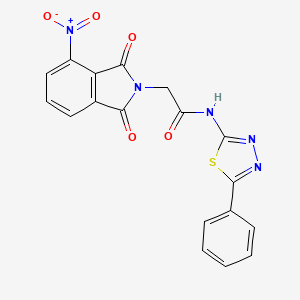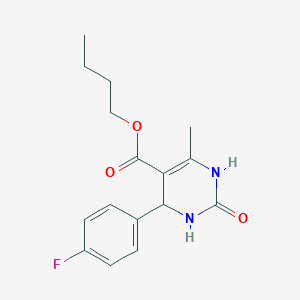![molecular formula C14H13Cl2NO2S B5115748 2,4-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5115748.png)
2,4-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of aromatic diamidines. It is a small molecule with a molecular weight of 360.2 g/mol. Furamidine has been extensively studied for its potential therapeutic applications due to its broad-spectrum antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Furamidine involves the inhibition of DNA synthesis, which is essential for the survival and replication of microorganisms. It binds to the minor groove of DNA and prevents the unwinding of the double helix, thereby inhibiting the activity of topoisomerases and DNA polymerases.
Biochemical and Physiological Effects
Furamidine has been shown to have a low toxicity profile and a good safety profile in preclinical studies. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. It is primarily metabolized by the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Furamidine is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the treatment of various infectious diseases. However, its use is limited by its low solubility in water, which makes it difficult to administer orally. Additionally, its effectiveness may be limited by the development of drug resistance in microorganisms.
Direcciones Futuras
There are several potential future directions for research on Furamidine. One area of interest is the development of more effective formulations that can improve its solubility and bioavailability. Another area of research is the identification of new analogs and derivatives of Furamidine that may have improved efficacy and reduced toxicity. Additionally, there is a need for further studies on the mechanism of action of Furamidine and its potential applications in the treatment of various infectious diseases.
Métodos De Síntesis
Furamidine can be synthesized by the reaction of 2,4-dichlorobenzaldehyde with 2-[(2-furylmethyl)thio]ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a series of intermediate steps, resulting in the formation of Furamidine as the final product.
Aplicaciones Científicas De Investigación
Furamidine has been widely studied for its potential applications in treating various infectious diseases caused by bacteria, parasites, and viruses. It has been shown to be effective against a wide range of microorganisms, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani.
Propiedades
IUPAC Name |
2,4-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-10-3-4-12(13(16)8-10)14(18)17-5-7-20-9-11-2-1-6-19-11/h1-4,6,8H,5,7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCQYVWFESPSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5115675.png)
amine](/img/structure/B5115684.png)
![4-{[(2-hydroxy-2-phenylethyl)amino]methylene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115688.png)
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5115692.png)



![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115710.png)
![5-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5115715.png)
![4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5115723.png)


![N-(2-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)-3-methoxypropanamide](/img/structure/B5115750.png)
![2-(3-{1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B5115759.png)
